molecular formula C14H25NO4 B2542780 Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate CAS No. 2580090-17-9

Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate

Cat. No.: B2542780
CAS No.: 2580090-17-9
M. Wt: 271.357
InChI Key: IITCCPIRGGQCSE-LLVKDONJSA-N
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Description

“Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a tert-butyl ester group, which is often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl esters can generally be synthesized using flow microreactor systems . This method is efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The compound contains a piperidine ring, a common feature in many bioactive compounds . It also has a tert-butyl ester group, which is a bulky group often used in organic synthesis .

Scientific Research Applications

Stereoselective Synthesis

Researchers have developed methods for the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting their potential as intermediates in pharmaceutical synthesis. The ability to control the stereochemistry of these compounds is crucial for their application in creating drugs with specific enantiomeric properties (Boev et al., 2015).

Pharmaceutical Intermediates

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been identified as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, such as Jak3 inhibitor CP-690550. An efficient synthesis approach for this compound demonstrates its significance in drug development (Chen Xin-zhi, 2011).

Fused Piperidine Derivatives

The synthesis of piperidine derivatives fused with oxygen heterocycles has been explored, showing the versatility of tert-butyl 4-oxopiperidine-1-carboxylate derivatives in constructing complex molecular architectures. These derivatives could serve as key intermediates in the synthesis of bioactive molecules (Moskalenko & Boev, 2014).

Molecular Structure Studies

X-ray crystallography studies have provided insights into the molecular structures of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing their potential for further application in synthetic chemistry and drug design (Didierjean et al., 2004).

Exploration of Novel Synthetic Pathways

Research into the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate illustrates the exploration of novel synthetic pathways that can lead to the development of new cyclic amino acid esters, which are valuable in medicinal chemistry (Moriguchi et al., 2014).

Future Directions

The future directions for this compound would depend on its specific applications. Tert-butyl groups and piperidine rings are both common in pharmaceuticals, suggesting potential applications in drug development .

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)18-11-7-10(16)8-15(9-11)12(17)19-14(4,5)6/h11H,7-9H2,1-6H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITCCPIRGGQCSE-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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